2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid
Overview
Description
The compound “2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid” is a chemical compound with the CAS Number: 338393-47-8 . It has a molecular weight of 253.71 . The IUPAC name of this compound is 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H8ClNO2S . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The compound “this compound” has a melting point of 75-77 .Scientific Research Applications
Polyaniline Doping
Polymers like polyaniline can be doped with benzoic acid derivatives, including those similar to 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid, to enhance their electrical conductivity. These compounds serve as dopants to modify polymer properties for applications in electronics and materials science. Benzoic acid and its derivatives, when mixed with polyaniline, significantly increase the conductivity of the polymer, making it suitable for advanced technological applications (Amarnath & Palaniappan, 2005).
Analytical Chemistry
In analytical chemistry, derivatives of benzoic acid are utilized as additives in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to improve the ion yields and signal-to-noise ratio for high-mass range analytes. This enhancement is critical for the accurate analysis of proteins and oligosaccharides, indicating that such derivatives play a significant role in improving the performance of analytical techniques (Karas et al., 1993).
Medicinal Chemistry
In medicinal chemistry, thiazolopyrimidine-based sulfonamides synthesized from benzoic acid derivatives have been evaluated for their antimicrobial and antitubercular activities. These compounds demonstrate potential as new agents to combat microbial infections, showcasing the versatility of benzoic acid derivatives in drug development (Patel, Purohit, & Rajani, 2014).
Environmental Science
In environmental science, benzoic acid derivatives are studied for their biodegradability and potential toxicity in ecosystems. Research into the degradation of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology highlights the environmental impact and treatment methods for these compounds. This research addresses the need for efficient breakdown of toxic herbicides, indicating the relevance of benzoic acid derivatives in environmental pollution and remediation efforts (Ghoshdastidar & Tong, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The chloro-substituted phenyl ring at the fourth position of the thiazole ring has been indicated to improve antibacterial activity .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-11-13-5-7(17-11)6-16-9-4-2-1-3-8(9)10(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAGJCCVJCZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377402 | |
Record name | 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-91-4 | |
Record name | 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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